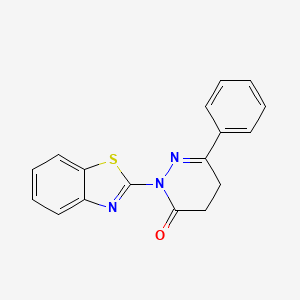

3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- is a pyridazinone derivative characterized by a partially saturated six-membered pyridazinone ring (4,5-dihydro substitution) with a benzothiazole group at the N-2 position and a phenyl group at C-6. Pyridazinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including cardiotonic, antiplatelet, anticonvulsant, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable diketone or ketoester in the presence of a base, followed by cyclization to form the pyridazinone ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

Research has indicated that derivatives of 3(2H)-Pyridazinone exhibit promising therapeutic properties. Notably, they have been evaluated for their anti-inflammatory, analgesic, and anticancer activities. The presence of the benzothiazole moiety enhances the compound's interaction with biological targets.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results showed that certain derivatives inhibited cell proliferation significantly more than standard chemotherapy agents .

Biological Research Applications

Enzyme Interaction Studies

The compound has been utilized in biological studies to investigate its interactions with specific enzymes. Its mechanism of action often involves the inhibition of key enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

A study demonstrated that 3(2H)-Pyridazinone derivatives could inhibit the activity of cyclooxygenase enzymes (COX), which are critical in inflammatory responses. This inhibition suggests potential applications in developing anti-inflammatory drugs .

Material Science Applications

Synthesis of New Materials

The unique chemical structure of 3(2H)-Pyridazinone allows it to serve as a building block for synthesizing new materials with specific properties. Its derivatives have been explored for use in polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogues and Substituent Effects

Pyridazinone derivatives vary primarily in substituents at the N-2 and C-6 positions, which critically influence their physicochemical and pharmacological properties.

Pharmacological Comparisons

- Anticonvulsant Activity: Target Compound: No direct data, but C-6 phenyl without electron-withdrawing substituents (e.g., Cl) may reduce potency compared to 6-(2',4'-dichlorophenyl) derivatives (ED₅₀: 0.03 μM) . 6-(Substituted Phenyl) Derivatives: Hydrophobic substituents (high π values) enhance anticonvulsant activity .

- Cardiotonic/Antiplatelet Activity: MCI-154 analogs with C-6 aryl groups and N-2 pyridylaminophenyl substituents exhibit potent antiplatelet effects (IC₅₀: 0.03–0.36 μM). The target’s benzothiazole group may offer distinct binding interactions, though activity data are lacking .

Antifungal Activity :

Physicochemical Properties

- Solubility: The unsubstituted phenyl group at C-6 in the target compound may result in lower aqueous solubility compared to polar derivatives like 6-(4-methoxy-3-methylphenyl) (log P ~2.5) .

Synthetic Routes :

- Common synthesis involves Friedel-Crafts acylation followed by cyclization with hydrazine . For the target compound, introducing the benzothiazole group likely requires phase-transfer alkylation, as seen in thioamide derivatives .

Biological Activity

3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- is a compound belonging to the pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H15N3O2S

- Molecular Weight : 337.4 g/mol

- IUPAC Name : 2-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one

- CAS Number : 112445-59-7

The compound features a unique combination of functional groups that contribute to its reactivity and biological activity.

1. Cardiotonic Activity

A series of studies have evaluated the cardiotonic effects of various pyridazinone derivatives. Notably, one study synthesized several derivatives and tested their cardiotonic activity on isolated perfused toad hearts. Among these, a specific derivative demonstrated significant potential compared to the standard cardiotonic drug levosimendan .

| Compound | Cardiotonic Activity |

|---|---|

| Levosimendan | Reference Standard |

| Compound 5a | Notable Activity |

2. Anti-Cancer Properties

Research indicates that pyridazinone derivatives exhibit anti-cancer activities against various cancer cell lines. For instance, certain compounds demonstrated cytostatic effects against liver (HEP3B) and colon (HCT116) cancer cells while maintaining a promising selectivity index against human fibroblasts .

| Cell Line | Activity Observed |

|---|---|

| HEP3B | Cytostatic |

| HCT116 | Cytostatic |

| SH-SY5Y | Notable Activity |

3. Anti-inflammatory Effects

Pyridazinones have also been explored for their anti-inflammatory properties. A review highlighted various derivatives that exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as therapeutic agents in treating inflammatory diseases .

The biological activity of 3(2H)-Pyridazinone derivatives is primarily attributed to their ability to interact with specific enzymes or receptors within biological pathways. These interactions can lead to modulation of enzyme activity or alteration of receptor signaling pathways, which are crucial for their pharmacological effects.

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized several new pyridazinone derivatives and evaluated their pharmacological profiles. The findings indicated that modifications in the chemical structure significantly impacted biological activity, particularly in terms of anti-cancer effects .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyridazinones revealed that specific substituents on the benzothiazole moiety enhance anti-cancer potency. This study provided insights into how structural modifications can optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3(2H)-pyridazinone derivatives, particularly those with a 2-benzothiazolyl substituent?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives can be synthesized by reacting succinic anhydride with substituted aromatic precursors (e.g., o-cresylmethyl ether), followed by hydrazine cyclization . The benzothiazolyl group is typically introduced via alkylation or condensation reactions under phase-transfer catalytic conditions, as seen in antiulcer agent synthesis .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Characterization relies on spectral analysis (IR, NMR, mass spectrometry) and elemental analysis. For example, substituted 3(2H)-pyridazinones are validated via 1H-NMR to confirm ring substitution patterns and side-chain integration . X-ray crystallography is used for definitive structural elucidation, as demonstrated in studies of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives .

Q. What are the primary biological activities reported for 6-phenyl-3(2H)-pyridazinone derivatives?

- Methodological Answer : Key activities include antiplatelet (via inhibition of platelet aggregation pathways) and cardiotonic effects (positive inotropic activity through phosphodiesterase inhibition, similar to amrinone derivatives) . These activities are structure-dependent; for instance, the 2-benzothiazolyl group enhances antiulcer potency in pylorus-ligated rat models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 3(2H)-pyridazinone derivatives?

- Methodological Answer : SAR analysis reveals that:

- The C-6 phenyl group is critical for antiplatelet and cardiotonic activity .

- N-2 side-chain modifications (e.g., thio amide or benzothiazolyl groups) enhance antisecretory and antiulcer effects .

- 4,5-Dihydro saturation in the pyridazinone ring improves stability and bioavailability compared to unsaturated analogs .

Advanced studies use iterative substituent screening (e.g., alkylation, azide substitution) and in vivo efficacy testing (e.g., Shay’s ulcer model) to prioritize lead compounds .

Q. What experimental models are used to evaluate the antiplatelet and cardiotonic efficacy of this compound?

- Methodological Answer :

- Antiplatelet activity : Measured via in vitro platelet aggregation assays (e.g., ADP-induced aggregation in human plasma) and ex vivo models using collagen-epinephrine-induced thrombosis .

- Cardiotonic activity : Assessed in isolated guinea pig atria or Langendorff heart preparations to quantify increases in contractile force without elevating cAMP levels .

- In vivo validation : Stress-induced ulcer models (rats) for antiulcer activity and hemodynamic monitoring in heart failure models for cardiotonic effects .

Q. How do crystallographic and Hirshfeld surface analyses contribute to understanding this compound’s reactivity?

- Methodological Answer : X-ray crystallography identifies intermolecular interactions (e.g., hydrogen bonding between N-H and carbonyl groups) that stabilize the 4,5-dihydropyridazinone conformation . Hirshfeld surface analysis quantifies contact contributions (e.g., H···O vs. H···N interactions), guiding solubility optimization or co-crystal design for enhanced pharmacokinetics .

Q. What are the contradictions in reported biological activities, and how might they be resolved?

- Analysis : While some studies emphasize antiplatelet or cardiotonic effects , others report antiulcer or antihypertensive activity . These discrepancies likely arise from:

- Substituent-specific effects : The 2-benzothiazolyl group may redirect activity toward ulcer inhibition, whereas 4-aminophenyl derivatives favor cardiotonic pathways .

- Dosage and model variability : Antiplatelet activity is observed at lower doses (µM range) in vitro, while cardiotonic effects require higher concentrations in vivo .

Resolution involves head-to-head comparisons of analogs in standardized assays and pharmacokinetic profiling to clarify tissue-specific targeting.

Q. Methodological Considerations for Future Research

- Synthetic Chemistry : Prioritize regioselective alkylation techniques (e.g., phase-transfer catalysis) to reduce byproducts in N-2 side-chain modifications .

- In Silico Tools : Use molecular docking to predict interactions with targets like phosphodiesterase-III (cardiotonic) or thromboxane A2 synthase (antiplatelet) .

- Toxicity Screening : Evaluate neurotoxicity and respiratory system effects (hinted in Safety Data ) using zebrafish models or human cell lines.

Properties

CAS No. |

112445-60-0 |

|---|---|

Molecular Formula |

C17H13N3OS |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-6-phenyl-4,5-dihydropyridazin-3-one |

InChI |

InChI=1S/C17H13N3OS/c21-16-11-10-13(12-6-2-1-3-7-12)19-20(16)17-18-14-8-4-5-9-15(14)22-17/h1-9H,10-11H2 |

InChI Key |

VJJUKKBNPFYKGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(N=C1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.